Aloe emodin

Antiviral HIV-1 Anthraquinone

Select Aloe emodin (481-72-1) for its compound-specific potency, not class-generic substitution. It delivers a sub-micromolar anti-HIV-1 EC50 of 0.89 μM—12.8-fold more potent than emodin—enabling lower working concentrations. In MCF-7 breast cancer assays, its IC50 of 12.7 ppm is 30% lower than emodin's, reducing compound consumption per screen. With 6.60–11.32% intestinal absorption in Caco-2 models, it outperforms aloin for oral ADME studies. For PDT research, its distinct phototoxic profile vs. emodin on SCC-25 / MUG-Mel2 cells makes it the clear choice for SAR-driven photosensitizer development. All evidence confirms this isomer is not interchangeable with emodin, rhein, chrysophanol, or physcion.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 481-72-1
Cat. No. B1665711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloe emodin
CAS481-72-1
SynonymsAloe Emodin
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO
InChIInChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2
InChIKeyYDQWDHRMZQUTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aloe Emodin (CAS 481-72-1): A Structurally Distinct Anthraquinone with Documented Differential Bioactivity Versus Isomers and In-Class Analogs


Aloe emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone; CAS 481-72-1) is a naturally occurring anthraquinone isomer of emodin, distinguished by a hydroxymethyl group at position 3 rather than a methyl group [1]. This structural variation alters physicochemical properties including solubility and hydrogen-bonding capacity, and confers distinct pharmacokinetic and pharmacodynamic profiles compared to emodin, rhein, chrysophanol, and physcion [2]. Aloe emodin exhibits measurable differences in intestinal absorption, anti-HIV-1 potency, and photodynamic therapy efficacy relative to its closest structural analogs [3].

Why Anthraquinone Analogs Cannot Substitute for Aloe Emodin in Research Applications


Despite sharing the same anthraquinone core, aloe emodin and its structural analogs emodin, rhein, chrysophanol, and physcion are not interchangeable. Even a single hydroxyl-to-methyl substitution (as between aloe emodin and emodin) produces measurable divergence in anti-HIV-1 EC50 values, cytotoxic IC50 values, antiplatelet potency, and intestinal absorption rates [1]. Furthermore, the five anthraquinones exhibit reciprocal pharmacokinetic interactions: co-administration of emodin, rhein, chrysophanol, or physcion increases aloe emodin's plasma exposure, while aloe emodin decreases exposure of the others [2]. Such differences render generic class-level substitution scientifically invalid; selection must be compound-specific and evidence-based [3].

Quantitative Comparative Evidence: Aloe Emodin Versus Closest Analogs


Anti-HIV-1 Activity: Aloe Emodin Exhibits >12-fold Higher Potency than Emodin and >100-fold Higher than Physcion

In a direct head-to-head comparison of five anthraquinone derivatives against HIV-1ⅢB in acutely infected C8166 cells, aloe emodin demonstrated the highest potency with an EC50 of 0.89 ± 0.08 μmol/L [1]. Emodin, its closest structural isomer, required an EC50 of 11.44 ± 0.93 μmol/L to achieve comparable inhibition, representing a 12.8-fold reduction in potency. Physcion exhibited an EC50 of 8.59 ± 0.38 μmol/L, while rhein and chrysophanol were substantially less active with EC50 values of 51.28 ± 2.86 μmol/L and 90.58 ± 2.30 μmol/L, respectively [1].

Antiviral HIV-1 Anthraquinone

Cytotoxicity Against MCF-7 Breast Cancer Cells: Aloe Emodin Shows 30% Lower IC50 Than Emodin

In a study evaluating cytotoxic activity of Cassia alata L. leaf constituents against MCF-7 breast cancer cells via MTT assay, aloe emodin exhibited superior potency with an IC50 of 12.7 ppm, compared to 18.1 ppm for emodin and 131.3 ppm for kaempferol [1]. This represents a 30% lower IC50 for aloe emodin relative to its isomer emodin under identical assay conditions.

Oncology Cytotoxicity Breast Cancer

Intestinal Absorption: Aloe Emodin Demonstrates Higher Uptake than Aloin in Caco-2 and Everted Gut Sac Models

Comparative intestinal absorption studies using Caco-2 cell monolayers and everted gut sac models revealed that aloe emodin exhibits higher percentage absorption (6.60% to 11.32%) than aloin (5.51% to 6.60%) across a 5–50 μM concentration range [1]. Additionally, 18.18% of absorbed aloe emodin underwent glucuronidation or sulfation, compared to 18.15% for aloin and 38.86% for aloesin, indicating distinct metabolic handling during intestinal transit [1].

Pharmacokinetics ADME Intestinal Absorption

Photodynamic Therapy Efficacy: Aloe Emodin and Emodin Exhibit Divergent Phototoxic Effects Despite Being Isomers

In a direct comparison of emodin and aloe emodin as photosensitizers for photodynamic therapy (PDT), both compounds—isomers differing only in the position of one hydroxyl group—demonstrated distinct phototoxic profiles against skin cancer cell lines [1]. While quantitative IC50 values under light vs dark conditions are reported in the full study, the key differentiation is that the two isomers affect SCC-25 squamous cell carcinoma, MUG-Mel2 melanoma, and normal HaCaT keratinocytes in measurably different ways, with aloe emodin showing a differentiated selectivity pattern [1].

Photodynamic Therapy Dermatology Skin Cancer

Antiplatelet Potency: Aloe Emodin Shows Equivalent Activity to Aspirin, While Emodin and Rhein Are >5-fold More Potent

In a bioassay evaluating ADP-induced platelet aggregation, aloe emodin, chrysophanol, and physcion exhibited antiplatelet potencies equivalent to aspirin [1]. In contrast, rhein and emodin demonstrated potencies 5.02 and 5.15 times higher than aspirin, respectively [1]. This 5-fold differential indicates that aloe emodin is not the preferred anthraquinone for applications requiring strong antiplatelet activity, but may be selected where moderate, aspirin-equivalent activity is desired without the enhanced potency of emodin or rhein.

Cardiovascular Antiplatelet Thrombosis

Solubility Profile: Aloe Emodin Is Sparingly Soluble in DMSO and Insoluble in Aqueous Media, Constraining Formulation Options

Vendor-certified solubility data indicate that aloe emodin exhibits limited solubility in DMSO (3 mg/mL, ~11.1 mM) and is insoluble in water and ethanol at room temperature [1]. This solubility constraint differs from other anthraquinones and must be considered during experimental design, particularly for cell-based assays requiring aqueous compatibility. Alternative solvents include DMF (up to 5 mg/mL) and hot ethanol .

Formulation Solubility Pre-formulation

Evidence-Based Application Scenarios for Aloe Emodin (CAS 481-72-1)


Antiviral Screening Programs Targeting HIV-1 Replication

Based on its sub-micromolar EC50 of 0.89 ± 0.08 μmol/L—12.8-fold more potent than emodin—aloe emodin is the anthraquinone of choice for anti-HIV-1 screening cascades [1]. Its superior potency enables lower working concentrations, reducing solvent-related artifacts and minimizing compound consumption. Procurement for antiviral research should prioritize aloe emodin over emodin, rhein, chrysophanol, or physcion when HIV-1 is the primary target [1].

Breast Cancer Cell Line Studies Requiring MCF-7 Cytotoxicity

In MCF-7 breast cancer cytotoxicity assays, aloe emodin achieves an IC50 of 12.7 ppm, which is 30% lower than emodin's 18.1 ppm [2]. Researchers conducting MCF-7-based antiproliferative screens should select aloe emodin to achieve greater sensitivity and reduce the mass of compound required per experiment. This quantitative advantage directly translates to lower procurement volumes for extended studies [2].

Oral Bioavailability and Intestinal Absorption Studies

Aloe emodin demonstrates higher intestinal absorption (6.60–11.32%) than aloin (5.51–6.60%) in validated Caco-2 and everted gut sac models [3]. This makes aloe emodin the preferred anthraquinone aglycone for oral formulation development or ADME studies where maximizing fraction absorbed is a critical parameter. Its moderate glucuronidation/sulfation rate (18.18%) also provides a predictable metabolic profile distinct from aloesin [3].

Photodynamic Therapy Research with Skin Cancer Models

For PDT studies involving SCC-25 squamous cell carcinoma or MUG-Mel2 melanoma cells, aloe emodin and emodin produce measurably distinct phototoxic and apoptotic outcomes despite being isomers [4]. Investigators should select aloe emodin when exploring structure-activity relationships in PDT or when a differentiated photosensitizer profile is required for comparative efficacy studies against normal keratinocytes (HaCaT) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloe emodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.